5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H23ClN2O3 and its molecular weight is 410.9. The purity is usually 95%.
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Scientific Research Applications
Pro-drug Applications for Targeted Therapy
Research on 5-substituted isoquinolin-1-ones and their derivatization, including arylmethylation with benzyl halides, has shown potential applications as pro-drugs. These compounds, through biomimetic reduction, can selectively release therapeutic drugs in hypoxic solid tumors, indicating their potential use in targeted cancer therapy (Berry et al., 1997).
Serotonin-3 (5-HT3) Receptor Antagonism
Studies on 4-amino-5-chloro-2-ethoxybenzamides, closely related to the queried compound, led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. These findings underscore the relevance of such compounds in developing new therapeutic agents for conditions modulated by 5-HT3 receptors, such as gastrointestinal disorders and chemotherapy-induced nausea (Harada et al., 1995).
Sigma-2 Receptor Probing
The benzamide analogues, including those structurally related to the target compound, have been radiolabeled and evaluated for their binding to sigma-2 receptors. These studies are significant for understanding sigma-2 receptor functions and developing imaging agents for solid tumors using positron emission tomography (PET) (Xu et al., 2005).
Anticancer Drug Formulation
Research into the formulation of anticancer drugs, like lapatinib tosylate salts, highlights the importance of structural derivatives in enhancing drug solubility and stability. These studies contribute to the optimization of drug formulations for improved therapeutic outcomes (Ravikumar et al., 2013).
Pharmacological Potency Enhancement
The synthesis of novel tetrahydroisoquinolinones incorporating both known pharmacologically interesting fragments and various pharmacophoric substituents has been explored. These efforts aim to enhance the pharmacological potency of compounds through structural modification (Kandinska et al., 2006).
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-21-9-8-18(24)13-19(21)23(27)25-14-20(22-7-4-12-29-22)26-11-10-16-5-2-3-6-17(16)15-26/h2-9,12-13,20H,10-11,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPWFOLKCRAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.